1-Benzofuran-2,6-diamine
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Description
1-Benzofuran-2,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Biological Activity
1-Benzofuran-2,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a benzofuran ring system, which is known for its diverse biological activities. The presence of amino groups at the 2 and 6 positions enhances its reactivity and interaction with various biological targets. The molecular formula is C8H8N2O with a molecular weight of approximately 148.16 g/mol.
Biological Activities
Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that this compound induces apoptosis in human leukemia cells (K562), increasing reactive oxygen species (ROS) levels and activating caspases involved in the apoptotic pathway .
- Anti-inflammatory Effects : Compounds containing the benzofuran structure have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1 .
- Antimicrobial Properties : Some studies suggest that benzofuran derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to increase the levels of ROS in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis through the activation of caspases .
- Inhibition of Inflammatory Pathways : It modulates signaling pathways related to inflammation, such as NF-κB, thereby reducing the expression of inflammatory mediators .
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with this compound resulted in significant growth inhibition across multiple types of cancer cells:
- Leukemia (K562) : Inhibition rate of approximately 60%
- Non-small Cell Lung Cancer (NCI-H460) : Inhibition rate of about 80%
- Colon Cancer (HCT116) : Inhibition rate nearing 72% .
Case Study 2: Anti-inflammatory Activity
In an experimental model using macrophages exposed to lipopolysaccharides (LPS), this compound significantly suppressed the production of nitric oxide and prostaglandin E2. The IC50 values ranged from 1.5 to 19.3 µM for various inflammatory mediators, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis
Properties
IUPAC Name |
1-benzofuran-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIINSQKWDUJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612489 |
Source
|
Record name | 1-Benzofuran-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184168-76-1 |
Source
|
Record name | 1-Benzofuran-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.